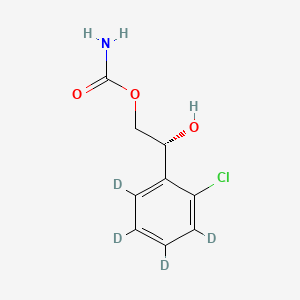

(R)-Carisbamate-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-Carisbamate-d4 is a deuterated derivative of ®-Carisbamate, a compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The deuterated form, ®-Carisbamate-d4, is often used in research to study the pharmacokinetics and metabolic pathways of the parent compound due to the presence of deuterium atoms, which can alter the metabolic stability and pharmacokinetic profile.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Carisbamate-d4 typically involves the incorporation of deuterium atoms into the molecular structure of ®-Carisbamate. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterating agent such as deuterium gas (D2) or deuterated solvents (e.g., D2O).

Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the compound. For example, deuterated alcohols or amines can be used in the reaction to form the desired deuterated product.

Industrial Production Methods

Industrial production of ®-Carisbamate-d4 involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and the concentration of deuterating agents, to ensure high yield and purity of the final product. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the deuterated compound from any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

®-Carisbamate-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert ®-Carisbamate-d4 into its reduced forms, potentially altering its pharmacological properties.

Substitution: Substitution reactions can replace functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols). The conditions vary depending on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

®-Carisbamate-d4 has several scientific research applications, including:

Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion (ADME) of ®-Carisbamate in biological systems.

Metabolic Pathway Analysis: Researchers use ®-Carisbamate-d4 to investigate the metabolic pathways and identify metabolites of the parent compound.

Therapeutic Research: The compound is studied for its potential therapeutic effects in neurological disorders, such as epilepsy and neuropathic pain.

Isotope Labeling: ®-Carisbamate-d4 serves as an isotope-labeled compound in various analytical techniques, including mass spectrometry, to trace and quantify the compound in complex biological matrices.

Wirkmechanismus

The mechanism of action of ®-Carisbamate-d4 is similar to that of ®-Carisbamate. It is believed to exert its effects by modulating the activity of certain neurotransmitter receptors and ion channels in the brain. The exact molecular targets and pathways involved include:

GABA Receptors: ®-Carisbamate-d4 may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors, leading to reduced neuronal excitability.

Voltage-Gated Ion Channels: The compound may also interact with voltage-gated sodium and calcium channels, inhibiting their activity and thereby reducing neuronal firing and excitability.

Vergleich Mit ähnlichen Verbindungen

®-Carisbamate-d4 can be compared with other similar compounds, such as:

®-Carisbamate: The non-deuterated form, which has similar pharmacological properties but may differ in metabolic stability and pharmacokinetics.

Felbamate: Another carbamate derivative used in the treatment of epilepsy, which has a different safety profile and mechanism of action.

Topiramate: An anticonvulsant with a distinct chemical structure and mechanism of action, used for similar therapeutic indications.

The uniqueness of ®-Carisbamate-d4 lies in its deuterated nature, which can provide advantages in terms of metabolic stability and reduced formation of toxic metabolites, making it a valuable tool in pharmacokinetic and metabolic studies.

Biologische Aktivität

(R)-Carisbamate-d4 is a deuterated derivative of carisbamate, a compound known for its antiepileptic properties. This article provides an in-depth examination of the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant case studies.

Overview of Carisbamate

Carisbamate is an alkyl carbamate that has shown efficacy as an adjunctive treatment for various forms of epilepsy, particularly in patients with partial-onset seizures. Its mechanism involves modulation of voltage-gated sodium channels and enhancement of GABAergic transmission, leading to reduced neuronal excitability. The deuterated form, this compound, is utilized primarily for pharmacokinetic studies and to improve the understanding of the drug's metabolism and action without altering its therapeutic efficacy.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are characterized by:

- Bioavailability : High bioavailability (approximately 88%) with moderate plasma protein binding (around 60%).

- Half-life : Extended half-life ranging from 50 to 60 hours, suggesting a prolonged therapeutic effect.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, including CYP2E1, CYP2A6, CYP2B6, CYP2C19, and CYP3A4/5. This metabolism can influence the drug's interaction with other medications .

This compound exerts its biological effects through several mechanisms:

- Sodium Channel Modulation : It inhibits voltage-gated sodium channels, which is crucial for reducing the excitability of neurons during seizure activity.

- GABA Receptor Modulation : Acts as an allosteric modulator at GABA receptors, enhancing inhibitory neurotransmission.

- NMDA Receptor Inhibition : It also inhibits NMDA receptor currents, contributing to its neuroprotective effects .

Efficacy in Animal Models

-

Acute Suppression of Spasms :

- A study demonstrated that carisbamate significantly reduced both behavioral and electroclinical spasms in a rat model. Doses of 30 mg/kg and 60 mg/kg were effective within the first few hours post-injection without causing toxicity .

- Statistical analysis indicated significant reductions in spasm frequency compared to control groups (p < 0.001).

- Neuroprotective Effects :

Clinical Trials

- Clinical trials have confirmed that carisbamate is effective as an adjunct therapy for adults with partial-onset seizures. Patients reported improved seizure control with acceptable tolerability profiles .

Data Table: Summary of Key Findings

| Study Type | Dose (mg/kg) | Effect Observed | Statistical Significance |

|---|---|---|---|

| Animal Model | 10 | No significant effect | Not significant |

| Animal Model | 30 | Reduced spasms | p < 0.001 |

| Animal Model | 60 | Significant reduction in electroclinical spasms | p < 0.001 |

| Clinical Trial | 300-400 | Improved seizure control | p < 0.05 |

Eigenschaften

IUPAC Name |

[(2R)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBWFRRUHYQABZ-FCDGGRDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[C@H](COC(=O)N)O)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.